molecular formula C22H22F2N2O10 B3430629 4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid CAS No. 85233-22-3

4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid

Cat. No.: B3430629
CAS No.: 85233-22-3
M. Wt: 512.4 g/mol
InChI Key: VYGBXCPVENMZOX-UHFFFAOYSA-N
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Description

4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is a chemical compound known for its high selectivity as a calcium chelating reagent. It is widely used in various scientific research fields due to its ability to bind calcium ions effectively.

Preparation Methods

The synthesis of 4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid involves multiple steps. One common method includes the reaction of 4,4’-difluoro-1,2-bis(2-nitrophenoxy)ethane with hydrazine to form the corresponding diamine. This is followed by the reaction with bromoacetic acid to introduce the carboxymethyl groups, resulting in the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with calcium ions, which is its primary function.

    Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include hydrazine, bromoacetic acid, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid involves chelation of calcium ions. By binding to calcium, it prevents calcium from participating in various biological processes, thereby modulating cellular activities. This chelation process is highly selective and efficient, making it a valuable tool in research .

Comparison with Similar Compounds

Similar compounds include:

    1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: Another calcium chelator with similar properties but without the fluorine atoms.

    Ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid: A chelator with a different structure but similar calcium-binding capabilities.

    Ethylenediaminetetraacetic acid: A widely used chelator with broader metal ion selectivity.

4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is unique due to its high selectivity for calcium ions and the presence of fluorine atoms, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O10/c23-13-1-3-17(15(7-13)25(9-19(27)28)10-20(29)30)35-5-6-36-18-4-2-14(24)8-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGBXCPVENMZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)F)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005714
Record name 2,2',2'',2'''-{Ethane-1,2-diylbis[oxy(5-fluoro-2,1-phenylene)nitrilo]}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-21-2, 85233-22-3
Record name 5,5'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{Ethane-1,2-diylbis[oxy(5-fluoro-2,1-phenylene)nitrilo]}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Reactant of Route 2
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Reactant of Route 3
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Reactant of Route 4
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Reactant of Route 5
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Reactant of Route 6
4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid

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